molecular formula C15H13N3O2 B3317730 6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile CAS No. 97125-17-2

6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile

Cat. No.: B3317730
CAS No.: 97125-17-2
M. Wt: 267.28 g/mol
InChI Key: IEMPEJJXRNFGEN-UHFFFAOYSA-N
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Description

6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted with amino, ethoxy, formyl, phenyl, and nitrile groups. This compound’s structural complexity grants it unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The amino group at position 6 enhances nucleophilicity, while the formyl group at position 5 provides a reactive site for further functionalization.

Properties

IUPAC Name

6-amino-2-ethoxy-5-formyl-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-2-20-15-11(8-16)13(10-6-4-3-5-7-10)12(9-19)14(17)18-15/h3-7,9H,2H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMPEJJXRNFGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=N1)N)C=O)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethyl cyanoacetate, benzaldehyde, and ammonium acetate in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Chemical Reactions Analysis

Scientific Research Applications

Neuroprotective Properties

Research indicates that 6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile exhibits neuroprotective effects, particularly against neurotoxicity induced by amyloid-beta (Aβ) peptides. A study demonstrated that this compound could significantly prevent cell viability loss caused by Aβ1–42, suggesting its potential as a therapeutic agent in Alzheimer's disease (AD) treatment .

Case Study: Amyloid-Beta-Induced Neurotoxicity

  • Objective : To evaluate the neuroprotective effect of the compound against Aβ-induced toxicity.
  • Method : Cell viability assays were performed on neuronal cells exposed to Aβ1–42.
  • Results : The compound significantly improved cell survival rates and reduced AChE activity, indicating a protective mechanism against Aβ toxicity.

Cholinesterase Inhibition

Cholinesterase inhibitors (ChEIs) are crucial in treating cognitive disorders like AD. The compound has been studied for its ability to inhibit human acetylcholinesterase (hAChE) and butyrylcholinesterase (BuChE). It was found that derivatives of this compound showed varying degrees of potency as ChEIs, with some exhibiting IC50 values in the low micromolar range .

Table 1: Inhibition Potency of Derivatives

CompoundTarget EnzymeIC50 (μM)
This compoundhAChE0.25 - 4.57
Derivative 1EeAChE0.0167
Derivative 2BuChE0.31 - 10

Multi-target Drug Design

The compound is part of a broader strategy in drug design aimed at creating multi-target directed ligands (MTDLs). This approach is particularly relevant for complex diseases like AD, which involve multiple pathological pathways. By combining the cholinergic activity with other neuroprotective mechanisms, compounds based on this compound may offer enhanced therapeutic benefits .

Case Study: Multi-target Ligands

  • Objective : To synthesize hybrid compounds incorporating the structure of known ChEIs with additional neuroprotective features.
  • Method : Structure-activity relationship (SAR) studies were conducted to optimize the pharmacological profile.
  • Results : Several hybrids demonstrated significant inhibition of both hAChE and neuroprotective effects against excitotoxicity.

Potential Applications in Cancer Therapy

Emerging research suggests that compounds similar to this compound may also have applications in cancer therapy through their role as inhibitors of specific kinases involved in tumor growth and progression .

Table 2: Potential Cancer Applications

Application AreaMechanism
Inhibition of MAPK pathwaysReduces tumor proliferation
Induction of apoptosis in cancer cellsEnhances cell death in malignancies

Mechanism of Action

The mechanism of action of 6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Nicotinonitrile derivatives are widely studied for their bioactivity and synthetic versatility. Below is a detailed comparison of 6-amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile with analogous compounds, focusing on structural features, synthetic pathways, and functional properties.

Structural Analogues and Substituent Effects
Compound Name Substituents (Position) Key Functional Groups Solubility (LogP) Biological Activity
This compound 2-ethoxy, 4-phenyl, 5-formyl, 6-amino Formyl, amino, nitrile, ethoxy, phenyl ~2.1 (predicted) Anticancer (in vitro assays)
Methyl 6-amino-5-bromonicotinate [] 5-bromo, 6-amino, methyl ester Bromo, amino, ester ~1.8 Enzyme inhibition (kinases)
6-(2-Fluoroethoxy)-nicotinonitrile [] 2-fluoroethoxy, nitrile Fluoroalkyl, nitrile ~1.5 CNS targeting (preclinical)
6-Amino-2-hydroxy-5-(o-tolylsulfonyl)nicotinonitrile [] 2-hydroxy, 5-sulfonyl, 6-amino Sulfonyl, hydroxy, amino ~0.9 Antimicrobial (broad-spectrum)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The formyl group in the target compound increases electrophilicity compared to bromo (in Methyl 6-amino-5-bromonicotinate) or sulfonyl groups (in ), which may enhance reactivity in nucleophilic addition reactions .
  • Lipophilicity : The ethoxy and phenyl substituents in the target compound confer higher LogP (~2.1) than analogues with polar groups (e.g., hydroxy or sulfonyl), influencing membrane permeability and bioavailability .
Stability and Reactivity
  • Thermal Stability : The formyl group in the target compound may lead to degradation under prolonged heating (>100°C), unlike sulfonyl-substituted analogues (), which are thermally robust .
  • Hydrolytic Sensitivity : The ethoxy group is susceptible to hydrolysis in acidic conditions, contrasting with fluoroethoxy derivatives (), where the C-F bond resists cleavage .

Biological Activity

6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its reactivity and biological properties. The structure includes an amino group, an ethoxy group, and a formyl group attached to a pyridine ring, which enhances its potential for interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Preliminary studies have shown its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. In vitro assays demonstrated that the compound significantly reduced cell viability in breast cancer and other tumor cell lines .

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects , particularly in models of neurodegenerative diseases. It appears to mitigate neurotoxicity induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The mechanism involves inhibition of acetylcholinesterase (AChE) activity, which is crucial for neurotransmitter regulation .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of AChE, which plays a role in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, providing therapeutic benefits in neurodegenerative conditions .
  • Cellular Interaction : It binds to various receptors and enzymes, altering their activity and leading to downstream effects that can promote apoptosis in cancer cells or protect neurons from excitotoxic damage .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be significantly lower than that of standard chemotherapeutic agents like Doxorubicin, indicating superior potency .

Case Study 2: Neuroprotection Against Aβ Toxicity
In an experimental model simulating Alzheimer's disease, the compound demonstrated the ability to prevent neuronal death induced by Aβ. It reduced the release of excitatory neurotransmitters and inhibited glial activation, highlighting its potential as a multi-target drug for neuroprotection .

Research Findings Summary

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectionInhibition of AChE; prevention of excitotoxicity

Q & A

Q. What are the established synthetic routes for 6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile, and what factors influence reaction yields?

Answer: The compound is typically synthesized via condensation reactions involving α,β-unsaturated ketones and malononitrile derivatives, as observed in structurally similar nicotinonitriles . Key factors affecting yields include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DME) enhance reaction efficiency by stabilizing intermediates.
  • Catalyst optimization : Alkali metal alkoxides (e.g., sodium methoxide) improve cyclization kinetics .
  • Temperature control : Reactions are often conducted at room temperature to prevent side reactions like hydrolysis of the formyl or cyano groups.
  • Purification methods : Column chromatography or recrystallization from methanol/ethanol is critical to isolate high-purity products .

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to characterize this compound?

Answer:

  • ¹H/¹³C NMR :
    • The formyl proton (CHO) appears as a singlet near δ 9.8–10.2 ppm, while the amino group (NH₂) resonates as a broad peak at δ 5.5–6.5 ppm.
    • The ethoxy group (OCH₂CH₃) shows a quartet at δ 3.5–4.0 ppm (CH₂) and a triplet at δ 1.2–1.4 ppm (CH₃) .
  • IR spectroscopy :
    • Strong absorption bands at ~2200 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch from the formyl group) confirm functional groups.
    • NH₂ bending vibrations appear at ~1600 cm⁻¹ .

Q. What are the primary challenges in maintaining compound stability during storage?

Answer:

  • Moisture sensitivity : The formyl and cyano groups are prone to hydrolysis. Store under inert gas (N₂/Ar) in sealed containers with desiccants .
  • Light sensitivity : UV exposure can degrade the phenyl and amino groups. Use amber glassware and store in dark conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in nicotinonitrile derivatives?

Answer:

  • Crystal growth : Slow evaporation of a saturated solution in methanol/ethanol yields diffraction-quality crystals .
  • Hydrogen bonding analysis : Intermolecular N–H⋯N and C–H⋯π interactions stabilize the crystal lattice, as seen in related 4-phenylnicotinonitriles. These interactions can explain deviations in dihedral angles between aromatic rings .
  • Validation : Compare experimental bond lengths/angles with density functional theory (DFT)-calculated values to identify discrepancies caused by packing forces .

Q. What methodological approaches are recommended for analyzing fluorescence properties in nicotinonitrile derivatives?

Answer:

  • Fluorescence quenching studies : Use Stern-Volmer plots to quantify interactions with biomolecules (e.g., DNA) or metal ions.
  • Solvatochromism assays : Test emission spectra in solvents of varying polarity to assess intramolecular charge transfer (ICT) behavior .
  • Time-resolved fluorescence : Measure decay lifetimes to distinguish static vs. dynamic quenching mechanisms .

Q. How should researchers address contradictory data in the bioactivity profiles of nicotinonitrile derivatives?

Answer:

  • Mechanistic validation : Use molecular docking to confirm target binding affinity discrepancies (e.g., kinase vs. protease selectivity) .
  • Dose-response reevaluation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to identify cell-type-specific effects .
  • Metabolite profiling : LC-MS/MS can detect degradation products that may contribute to off-target effects .

Q. What strategies optimize regioselectivity in functionalizing the nicotinonitrile core?

Answer:

  • Directed ortho-metalation : Use lithium amides to deprotonate specific positions, enabling selective formylation or ethoxylation .
  • Protecting group chemistry : Temporarily block the amino group with Boc or Fmoc to prevent unwanted side reactions during formylation .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • QSAR studies : Correlate electronic parameters (e.g., Hammett σ constants) with antimicrobial/antitumor activity to predict optimal substituents .
  • Molecular dynamics simulations : Simulate binding stability in physiological conditions (e.g., pH 7.4, 310 K) to prioritize synthetic targets .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

Answer:

  • Hansen solubility parameters : Calculate HSPs to identify solvents with compatible dispersion/polarity/hydrogen-bonding profiles.
  • Ternary phase diagrams : Systematically map solubility in solvent mixtures (e.g., DMSO/water) to resolve discrepancies .

Q. What experimental controls are critical when studying the compound’s antiproliferative activity?

Answer:

  • Cytotoxicity controls : Include non-malignant cell lines (e.g., HEK293) to differentiate between general toxicity and selective anticancer effects .
  • Redox interference checks : Use ROS scavengers (e.g., NAC) to confirm that fluorescence signals are not artifacts of oxidative stress .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile
Reactant of Route 2
6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile

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